molecular formula C12H18ClNO3S B13406190 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol CAS No. 88041-42-3

2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol

Cat. No.: B13406190
CAS No.: 88041-42-3
M. Wt: 291.79 g/mol
InChI Key: YQONLZZUEFPNOC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is a complex organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-tert-butylphenol, with chloromethanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The aminomethyl and chloromethanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The aminomethyl group may interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The chloromethanesulfonyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the aminomethyl and chloromethanesulfonyl groups, making it less reactive.

    2-Aminomethylphenol: Does not have the tert-butyl and chloromethanesulfonyl groups, resulting in different chemical properties.

    6-Chloromethanesulfonylphenol: Missing the aminomethyl and tert-butyl groups, leading to variations in reactivity and applications.

Uniqueness

2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the aminomethyl group enhances its nucleophilicity, while the chloromethanesulfonyl group provides additional sites for chemical modification.

Properties

CAS No.

88041-42-3

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-(chloromethylsulfonyl)phenol

InChI

InChI=1S/C12H18ClNO3S/c1-12(2,3)9-4-8(6-14)11(15)10(5-9)18(16,17)7-13/h4-5,15H,6-7,14H2,1-3H3

InChI Key

YQONLZZUEFPNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)CCl)O)CN

Origin of Product

United States

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